molecular formula C10H13FN4 B14515913 N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine CAS No. 62825-76-7

N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine

Cat. No.: B14515913
CAS No.: 62825-76-7
M. Wt: 208.24 g/mol
InChI Key: GONOSUMUNZHQGK-UHFFFAOYSA-N
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Description

N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H13FN4 This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities

Properties

CAS No.

62825-76-7

Molecular Formula

C10H13FN4

Molecular Weight

208.24 g/mol

IUPAC Name

2-N,4-N-dicyclopropyl-6-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C10H13FN4/c11-8-5-9(12-6-1-2-6)15-10(14-8)13-7-3-4-7/h5-7H,1-4H2,(H2,12,13,14,15)

InChI Key

GONOSUMUNZHQGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=NC(=N2)NC3CC3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with cyclopropylamine and a fluorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).

    Medicine: Explored for its antiproliferative properties against cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest. This inhibition can result in the suppression of tumor cell proliferation and has potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine is unique due to the presence of cyclopropyl groups and a fluorine atom, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential as a therapeutic agent compared to other similar compounds .

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